Dispiro[5.2.5.2]hexadecan-1-one
Description
Historical Development and Contemporary Significance of Spirocyclic Organic Frameworks
The journey into the realm of spirocyclic compounds began over a century ago, with Adolf von Baeyer's initial explorations in 1900. These molecules, defined by two or more rings connected by a single common atom, present a rigid and defined three-dimensional geometry. This inherent structural feature is a key driver of their contemporary significance. In drug discovery, for instance, the introduction of a spirocyclic scaffold can enhance the binding affinity and selectivity of a molecule for its biological target by reducing the conformational flexibility. nih.govuni-koeln.degoogle.com This often translates to improved therapeutic efficacy and a better side-effect profile.
The applications of spirocyclic frameworks are diverse, ranging from pharmaceuticals to materials science. They are found in a number of natural products with potent biological activities and have been incorporated into approved drugs. google.com The unique spatial arrangement of atoms in spirocycles also makes them attractive candidates for the development of new materials with tailored optical and electronic properties.
Systematic Nomenclature and Unique Structural Features of Dispiro[5.2.5.2]hexadecan-1-one
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a dispiro compound, which contains two spiro atoms, the prefix "dispiro-" is used. The numbers in the brackets indicate the number of carbon atoms in each ring, starting from the ring at one end, moving through the spiro atoms to the other end. The total number of carbon atoms in the skeleton determines the parent alkane name.
In the case of This compound , the name breaks down as follows:
Dispiro- : Indicates two spiro atoms.
[5.2.5.2] : Describes the connectivity of the rings. There are five carbons in the first terminal ring, two carbons linking the two spiro atoms, five carbons in the other terminal ring, and two carbons in the bridge completing the second ring system.
hexadecan- : Denotes a total of sixteen carbon atoms in the entire framework.
-1-one : Specifies the presence of a ketone functional group at the first position of the numbered scaffold.
The structure of this compound is characterized by two cyclohexyl rings spiro-fused to a central piperidine (B6355638) ring, with a carbonyl group at the 1-position. This arrangement results in a rigid, three-dimensional molecule with specific spatial orientations of its constituent rings.
Below are the computed properties for a closely related isomer, Dispiro[5.2.5.2]hexadecan-7-one, which provide an insight into the general physicochemical characteristics of this class of compounds.
| Property | Value |
| Molecular Formula | C₁₆H₂₆O |
| Molecular Weight | 234.38 g/mol |
| XLogP3 | 5.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 234.198365 g/mol |
| Monoisotopic Mass | 234.198365 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 17 |
| Complexity | 293 |
Data sourced from PubChem for Dispiro[5.2.5.2]hexadecan-7-one, an isomer of the title compound. nih.gov
Current State of Academic Research on Spiro[5.2.5.2]hexadecane Derivatives
While specific research on this compound is limited, extensive studies have been conducted on various derivatives of the dispiro[5.2.5.2]hexadecane scaffold, revealing a wide range of biological activities. These studies underscore the potential of this framework as a privileged scaffold in medicinal chemistry.
A significant area of investigation has been the synthesis and evaluation of tetraoxane and trioxane (B8601419) derivatives of dispiro[5.2.5.2]hexadecane as antimalarial agents. These compounds are designed to mimic the endoperoxide bridge of the natural antimalarial drug, artemisinin. Research has shown that certain dispiro-1,2,4,5-tetraoxanes exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netbanglajol.infonih.gov
| Compound Type | Target | Key Findings |
| Dispiro-1,2,4,5-tetraoxanes | Plasmodium falciparum | Potent activity against drug-resistant strains. researchgate.netbanglajol.infonih.gov |
| 1,2,5,10,11,14-Hexaoxadispiro[5.2.5.2]hexadecanes | Plasmodium falciparum | Synthesis achieved through peroxyacetalization; structural and conformational analysis performed. uni-koeln.demdpi.com |
Another promising area of research involves the development of diaza-dispiro[5.2.5.2]hexadecane derivatives with antiviral properties. These compounds have been shown to inhibit the replication of various viruses, including HIV, by blocking the interaction between the virus and host cell surface receptors. nih.govnih.gov For instance, a novel pyrimidyl-di(diazaspiroalkane) derivative demonstrated high efficacy against several HIV strains. nih.gov
| Derivative Class | Viral Target | Mechanism of Action |
| Pyrimidyl-di(diazaspiroalkane) | HIV | Blocks viral entry by binding to heparan sulfate (B86663) proteoglycans on the host cell. nih.gov |
| Dispirotripiperazinium derivatives | Herpes Simplex Virus (HSV) | Inhibition of viral replication. nih.gov |
These findings highlight the versatility of the dispiro[5.2.5.2]hexadecane core and its potential for the development of new therapeutic agents.
Defining the Academic Research Gaps and Strategic Objectives for this compound
Despite the promising biological activities observed in its derivatives, there is a notable lack of dedicated research on the parent compound, This compound . This represents a significant gap in the current academic landscape. The synthesis, characterization, and reactivity of this fundamental building block remain largely unexplored.
The strategic objectives for future research on this compound should therefore focus on:
Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this compound is a primary objective. This would provide the necessary starting material for further derivatization and biological evaluation.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the ketone functional group and the spirocyclic framework is crucial. This includes exploring reductions, oxidations, and nucleophilic additions to unlock a diverse range of derivatives.
Physicochemical and Spectroscopic Characterization: Detailed analysis of the compound's properties, including its conformational analysis and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for a complete understanding of its structure and behavior.
Investigation of Biological Activity: Screening this compound and its simple derivatives for a broad range of biological activities is a key strategic goal. Based on the data from its analogues, initial investigations could focus on its potential as an antimalarial or antiviral agent.
Computational Modeling: In silico studies can provide valuable insights into the conformational preferences, electronic properties, and potential biological targets of this compound, guiding future experimental work.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a versatile platform for the discovery of new chemical entities with valuable applications in medicine and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1781-84-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
dispiro[5.2.59.26]hexadecan-14-one |
InChI |
InChI=1S/C16H26O/c17-14-6-2-5-9-16(14)12-10-15(11-13-16)7-3-1-4-8-15/h1-13H2 |
InChI Key |
SBWYEZVNSQSLAR-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCC3(CCCCC3=O)CC2 |
Canonical SMILES |
C1CCC2(CC1)CCC3(CCCCC3=O)CC2 |
Synonyms |
Dispiro[5.2.5.2]hexadecan-1-one |
Origin of Product |
United States |
Synthetic Methodologies Towards Dispiro 5.2.5.2 Hexadecan 1 One
Retrosynthetic Analysis and Strategic Disconnections for the Dispiro[5.2.5.2]hexadecan-1-one Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the most logical disconnections are at the C-C bonds forming the spirocyclic junctions.
A primary retrosynthetic disconnection breaks the two C-C bonds alpha to the carbonyl group. This strategy, a type of α,α'-annelation, simplifies the target molecule into cyclohexanone (B45756) and a bis-electrophilic reagent, such as 1,5-dibromopentane. This approach relies on the double alkylation of the ketone. scilit.com
An alternative disconnection can be envisioned through a functional group interconversion (FGI), where the ketone is seen as arising from the oxidation of a corresponding secondary alcohol. youtube.com Further disconnection of the alcohol could proceed via a Grignard-type addition. A particularly powerful disconnection strategy involves breaking the molecule into three components: two cyclohexyl units and a central three-carbon fragment, which would correspond to a multi-component reaction in the synthetic direction.
Exploration of Convergent and Divergent Synthetic Pathways for Dispiroketone Formation
Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs.
A divergent synthesis begins with a common core intermediate which is then elaborated into a library of structurally related compounds. wikipedia.orgnih.gov While less direct for a single target, a divergent approach could start from a central scaffold, such as a substituted cyclohexanone, which is then subjected to various cyclization precursors to generate a range of dispiroketones with different ring sizes or substitutions. This is particularly valuable for creating compound libraries for screening purposes. wikipedia.org
The formation of one or both spirocenters via an intramolecular cyclization is a common and powerful strategy in spirocycle synthesis. scilit.combris.ac.uk This approach typically involves creating a precursor molecule that contains both the nucleophilic and electrophilic centers required for ring closure.
For instance, a suitably substituted cyclohexanone bearing a long alkyl chain with a terminal leaving group can be induced to cyclize. The mechanism involves the formation of an enolate from the ketone, which then acts as the intramolecular nucleophile to displace the leaving group, forming the second six-membered ring and the spirocenter. The efficiency of such cyclizations depends heavily on the chain length and the nature of the reactive groups. youtube.com
Intermolecular reactions offer a direct route to the dispiro framework, often by combining multiple components in a single step. researchgate.net Three-component reactions, in particular, are highly efficient for building molecular complexity rapidly. beilstein-journals.org A hypothetical multicomponent reaction for this compound could involve cyclohexanone, an amine, and a suitable bis-electrophile, leading to the dispiro system in a cascade process.
Palladium-catalyzed cross-coupling reactions, while more commonly used for C-N or C-O bond formation, can also be adapted for constructing complex carbon skeletons and could be applied to couple pre-functionalized cyclohexane (B81311) rings. rsc.org Another classic intermolecular approach is the double Michael addition of a nucleophile to a bis-α,β-unsaturated ketone system.
Optimization of Reaction Conditions, Reagent Stoichiometry, and Catalytic Systems
Achieving an efficient synthesis of this compound hinges on the careful optimization of reaction parameters. whiterose.ac.uk Key variables that are typically screened include the choice of solvent, reaction temperature, catalyst identity and loading, and the stoichiometry of the reagents.
For example, in a potential double alkylation of cyclohexanone with a dihaloalkane, the choice of base is critical to control mono- versus di-alkylation. The solvent can influence the solubility and reactivity of the intermediates, while the temperature can affect reaction rates and the formation of side products. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal conditions that maximize the yield of the desired dispiroketone. whiterose.ac.uk
Below is a hypothetical data table illustrating the optimization of a key cyclization step.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TsOH | Toluene | 80 | 45 |
| 2 | BF₃·Et₂O | Toluene | 80 | 62 |
| 3 | BF₃·Et₂O | CH₂Cl₂ | 25 | 75 |
| 4 | BF₃·Et₂O | CH₂Cl₂ | 0 | 71 |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 81 |
This table presents hypothetical data for illustrative purposes.
Diastereoselective and Enantioselective Synthesis Approaches for Chiral Analogs of this compound
While this compound itself is an achiral molecule, the introduction of substituents onto the cyclohexyl rings would create stereocenters, making diastereoselective and enantioselective synthesis crucial for accessing specific chiral analogs. The field of asymmetric synthesis of spiro compounds has seen significant advances, particularly with the advent of organocatalysis. rsc.orgrsc.org
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. For dispiroketones, this can be achieved by substrate control, where existing stereocenters in the starting material direct the formation of new ones. For example, the cyclization of a precursor with a chiral center on the tether can favor the formation of one diastereomer over another. researchgate.net
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts, such as chiral phase-transfer catalysts, chiral Brønsted acids, or metal complexes with chiral ligands. rsc.orgnih.gov These catalysts create a chiral environment around the reacting molecules, favoring one pathway to produce the desired enantiomerically enriched spiro compound.
High-Yield and Scalable Synthetic Procedures for Bulk Material Generation
The transition from a laboratory-scale synthesis to a large-scale, industrial process presents numerous challenges, including cost, safety, and robustness. evitachem.com For a molecule like this compound, which is available commercially, scalable synthetic routes have evidently been developed. lookchem.com
A scalable synthesis prioritizes the use of inexpensive starting materials and reagents, minimizes the number of synthetic steps, and avoids costly or hazardous purification methods like chromatography. One-pot or telescoped processes, where multiple transformations are performed in the same reactor without isolating intermediates, are highly desirable for improving efficiency and reducing waste. rsc.org The development of continuous flow processes, where reagents are pumped through a reactor, offers significant advantages in terms of safety, consistency, and throughput for bulk manufacturing compared to traditional batch processes. rsc.org
| Synthetic Route | Key Reaction | Potential Advantages | Potential Scalability Challenges |
|---|---|---|---|
| Double Alkylation | α,α'-Annelation | Few steps, simple starting materials | Control of over-alkylation, purification |
| Intramolecular Cyclization | SN2 or Michael Addition | High control over ring formation | Multi-step precursor synthesis |
| Multicomponent Reaction | Cascade Cyclization | High atom economy, step efficiency | Complex optimization, potential for side products |
| Flow Chemistry Process | Telescoped Reactions | Enhanced safety, high throughput, automation | Specialized equipment, potential for clogging |
Advanced Spectroscopic Characterization and Elucidation of Dispiro 5.2.5.2 Hexadecan 1 One Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the detailed structural analysis of Dispiro[5.2.5.2]hexadecan-1-one, providing unparalleled insight into its carbon-hydrogen framework.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C) for Backbone Elucidation
The initial and most fundamental step in the NMR analysis involves the acquisition of one-dimensional ¹H and ¹³C NMR spectra. Due to the absence of publicly available experimental spectra for this compound, predicted spectral data are utilized to illustrate the expected chemical shifts.
The ¹H NMR spectrum is anticipated to display a complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm, corresponding to the numerous methylene (B1212753) (-CH2-) and methine (-CH-) protons of the two cyclohexane (B81311) rings and the central cyclohexanone (B45756) ring. The protons alpha to the carbonyl group are expected to be deshielded and resonate at the lower end of this range, likely around 2.0-2.4 ppm.
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For the symmetric this compound, fewer than 16 signals would be expected due to molecular symmetry. The most downfield signal would correspond to the carbonyl carbon (C=O), predicted to be in the range of 200-220 ppm. The spiro carbons, being quaternary, would appear in the 30-50 ppm region, while the remaining methylene carbons of the cyclohexane rings would populate the 20-40 ppm range.
| Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| (Range of overlapping multiplets) | C=O: ~210 |
| ~1.2 - 1.8 | Spiro-C: ~40-50 |
| Protons α to C=O: ~2.0 - 2.4 | -CH₂- (cyclohexane): ~25-35 |
| -CH₂- (cyclohexanone): ~20-40 |
Note: These are predicted values and may differ from experimental data.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To unravel the complex web of proton and carbon signals, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the individual rings. Cross-peaks would connect geminal and vicinal protons, allowing for the tracing of the spin systems within each cyclohexane and the cyclohexanone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be instrumental in definitively assigning the ¹³C signals based on the more readily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for connecting the different spin systems identified in the COSY spectrum and for confirming the connectivity across the spiro junctions. For instance, correlations from the protons alpha to the carbonyl group to the spiro carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the relative stereochemistry of the molecule, particularly the orientation of the cyclohexane rings relative to each other and to the central cyclohexanone ring. Cross-peaks between protons on different rings would indicate their close spatial arrangement.
Variable Temperature NMR for Dynamic Conformational Analysis and Exchange Processes
The cyclohexane rings in this compound are not static; they undergo conformational changes, primarily chair-chair interconversions. Variable temperature (VT) NMR is the ideal technique to study these dynamic processes. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct and broaden. At even lower temperatures, sharp, separate signals for the axial and equatorial protons of each conformer might be resolved. By analyzing the changes in the NMR line shapes as a function of temperature, the thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡), can be determined.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a vital tool for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C16H26O, the calculated exact mass is 234.1984 Da. A recent phytochemical profiling study utilizing HR-LCMS identified a compound with this exact mass, providing strong evidence for the presence of this compound. np-mrd.org This high level of mass accuracy allows for the confident differentiation from other potential elemental compositions that might have the same nominal mass. For its isomer, Dispiro[5.2.5.2]hexadecan-7-one, the NIST Mass Spectrometry Data Center reports a molecular weight of 234 g/mol , consistent with the molecular formula. nih.gov
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS | [M+H]⁺ | 235.2056 | Data not available |
| HRMS | [M+Na]⁺ | 257.1876 | Data not available |
| HR-LCMS | [M] | 234.1984 | 234.19832 np-mrd.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Fingerprint Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Raman spectroscopy , being complementary to FT-IR, would also be expected to show a band for the C=O stretch, although its intensity might differ. Raman is often more sensitive to the symmetric vibrations of the carbon skeleton, providing detailed information in the fingerprint region that might be weak or absent in the IR spectrum. The C-H stretching vibrations would also be prominent.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (sp³) | 2950-2850 (Strong) | 2950-2850 (Strong) |
| C=O Stretch | 1715-1680 (Strong) | 1715-1680 (Variable) |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 |
| Fingerprint Region | 1400-600 (Complex) | 1400-600 (Complex) |
Electronic Absorption and Circular Dichroism Spectroscopy for Electronic Transitions and Chirality
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones like this compound typically exhibit a weak absorption band in the UV region, corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden by symmetry but is observed due to vibrational coupling. The maximum absorption (λmax) for this transition is usually found around 270-300 nm. A UV-Vis spectrum of the 2,4-dinitrophenylhydrazone derivative of the isomeric Dispiro[5.2.5.2]hexadecan-7-one shows absorption in the visible region, which is expected for such derivatives and indirectly supports the presence of a carbonyl group in the parent molecule.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound is synthesized in an enantiomerically pure or enriched form, it would exhibit a CD spectrum. The n → π* transition of the carbonyl group is electronically forbidden but magnetically allowed, making it particularly sensitive to the chiral environment and thus giving rise to a distinct Cotton effect in the CD spectrum. The sign and magnitude of the Cotton effect are governed by the Octant Rule for ketones, which relates the stereochemistry of the substituents around the carbonyl group to the observed CD signal. Therefore, CD spectroscopy would be an invaluable tool for determining the absolute configuration of a chiral sample of this compound.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state molecular architecture and conformational preferences of this compound.
While studies on structurally related dispiro compounds, such as various substituted hexaoxadispiro[5.2.5.2]hexadecanes and 3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane, are available, the precise crystallographic parameters—including unit cell dimensions, space group, and detailed conformational analysis—for this compound itself are not present in the retrieved search results. mdpi.comnih.gov The analysis of these related compounds indicates that the cyclohexane rings typically adopt chair conformations, a common feature for such six-membered ring systems. nih.gov However, without direct experimental data for the target molecule, a detailed discussion of its specific solid-state structure and conformational preferences cannot be provided.
Further experimental investigation using single-crystal X-ray diffraction would be necessary to elucidate the precise three-dimensional structure of this compound, which would, in turn, allow for a detailed analysis of its bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of Dispiro 5.2.5.2 Hexadecan 1 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like Dispiro[5.2.5.2]hexadecan-1-one, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the geometric optimization. researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the various modes of molecular vibration (stretching, bending, twisting) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. A key application is the prediction of the carbonyl (C=O) stretching frequency, a prominent feature in the IR spectrum of ketones.
Furthermore, DFT methods, particularly the Gage-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the molecular structure. For this compound, predicting the chemical shift of the spiro carbons and the carbons adjacent to the ketone would be of particular interest.
Table 1: Illustrative DFT-Predicted Parameters for this compound Note: This table presents hypothetical data that would be the target of DFT calculations for this molecule, based on typical values for similar structures.
| Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| C=O Bond Length | ~1.22 Å | B3LYP/6-31G(d) |
| C=O Vibrational Frequency | ~1715 cm⁻¹ | B3LYP/6-31G(d) |
| ¹³C Chemical Shift (C=O) | ~210 ppm | GIAO-B3LYP/6-31G(d) |
| ¹³C Chemical Shift (Spiro C) | ~40-50 ppm | GIAO-B3LYP/6-31G(d) |
Beyond DFT, other quantum mechanical methods contribute to a comprehensive understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can offer benchmark-quality results for ground state energies and electron distribution. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate, they are significantly faster, allowing for the study of much larger molecular systems or longer timescale simulations. These methods can provide initial geometries for more rigorous calculations and offer qualitative insights into the electronic properties of this compound. Analysis of the electron distribution, often through visualization of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting reactivity. bohrium.com
Conformational Analysis and Potential Energy Surface Mapping
The two cyclohexyl rings in this compound can adopt various chair, boat, and twist-boat conformations, leading to a complex potential energy surface. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.comyoutube.com
For large and flexible molecules, exploring the full conformational space with quantum methods is often computationally prohibitive. Molecular Mechanics (MM) offers a more efficient alternative. modgraph.co.uk MM methods model a molecule as a collection of atoms connected by springs, using a force field to calculate the potential energy based on bond lengths, angles, and non-bonded interactions. By systematically rotating the bonds within the spirocyclic framework, MM can rapidly sample a vast number of possible conformations and identify low-energy candidates.
Molecular Dynamics (MD) simulations extend this by incorporating atomic motion over time, providing a view of the molecule's dynamic behavior. ijpsr.com An MD simulation of this compound would reveal the preferred conformations at a given temperature and the pathways for interconversion between them, such as ring-flipping of the cyclohexane (B81311) moieties. The relative populations of different conformers can be estimated from these simulations, providing a statistical understanding of the molecule's structural preferences.
A crucial step in computational chemistry is the validation of theoretical models against experimental reality. The low-energy conformers identified through MM and MD simulations can be subjected to more accurate DFT calculations to predict their spectroscopic signatures. researchgate.net For instance, the NMR chemical shifts for each unique conformer can be calculated. Since experimental NMR spectra are typically an average over all populated conformations, a Boltzmann-weighted average of the theoretical spectra for the stable conformers should be compared with the experimental data. A good agreement between the predicted and experimental spectra lends confidence to the computational model and the identified conformational preferences.
Table 2: Illustrative Conformational Energy and Predicted NMR Shifts for this compound Note: This table is a hypothetical representation of data from a conformational analysis. The energy values and shifts would be calculated for each stable conformer found.
| Conformer | Relative Energy (kcal/mol) | Predicted ¹³C Shift (Spiro C5) | Predicted ¹³C Shift (Spiro C11) |
|---|---|---|---|
| Chair-Chair (eq) | 0.00 | 45.1 ppm | 46.3 ppm |
| Chair-Boat (eq) | +5.8 | 44.8 ppm | 48.1 ppm |
| Boat-Boat (eq) | +11.2 | 47.5 ppm | 47.9 ppm |
Chemical Reactivity and Derivatization Strategies for Dispiro 5.2.5.2 Hexadecan 1 One
Formation of Novel Spirocyclic Architectures and Fused Systems via Dispiro[5.2.5.2]hexadecan-1-one Precursors
The rigid and sterically defined framework of this compound makes it a compelling, though underexplored, starting material for the synthesis of more complex molecular architectures. The reactivity of the ketone functionality serves as a key handle for the construction of novel spirocyclic and fused ring systems. Methodologies for such transformations can be extrapolated from the well-established chemistry of cyclic ketones, including olefination, condensation, and cycloaddition reactions. These strategies open avenues to a diverse range of compounds with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.netnih.gov
The introduction of new spirocenters or the annulation of additional rings onto the this compound core can lead to molecules with unique three-dimensional shapes and functionalities. nih.govacs.org For instance, the conversion of the carbonyl group into a double bond via the Wittig reaction can provide a platform for subsequent cycloaddition reactions. libretexts.orgwikipedia.orglumenlearning.com Furthermore, condensation reactions with difunctional nucleophiles can be employed to construct heterocyclic rings fused to the spirocyclic system. researchgate.netmdpi.comnih.gov
The following table outlines potential derivatization strategies for the synthesis of novel spirocyclic and fused systems from this compound, based on established synthetic methods for ketones. It is important to note that while these reactions are chemically plausible, their specific application to this compound may require optimization due to the steric hindrance around the carbonyl group. tandfonline.com
| Reaction Type | Reagents and Conditions | Expected Product Type | Potential for Novel Architectures |
| Wittig Olefination | Phosphonium ylides (e.g., Ph₃P=CH₂) in an appropriate solvent like THF or ether. libretexts.orgwikipedia.orglumenlearning.com | Exocyclic alkene | The resulting alkene can undergo various cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloaddition) to form new fused rings. |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions. This is often preferred for sterically hindered ketones. libretexts.org | Exocyclic alkene (often with E-selectivity) | Similar to the Wittig product, this alkene is a precursor for further functionalization and ring formation. |
| Condensation with Hydrazines | Hydrazine or substituted hydrazines (e.g., phenylhydrazine) in the presence of an acid catalyst. | Fused pyrazoline or pyrazole (B372694) ring system. | Formation of a nitrogen-containing heterocyclic ring fused to the spirocyclic framework. |
| Condensation with Hydroxylamine | Hydroxylamine hydrochloride in a suitable solvent. | Oxime | The oxime can undergo Beckmann rearrangement to form a lactam, thus expanding one of the rings. |
| Gewald Aminothiophene Synthesis | An α-cyano ester, elemental sulfur, and a base (e.g., morpholine). | Fused aminothiophene ring. | Construction of a sulfur-containing heterocyclic ring with amino and ester functionalities. |
| Pfitzinger Reaction | Isatin (B1672199) and a base, followed by acidification. | Fused quinoline-4-carboxylic acid. | Annulation of a quinoline (B57606) ring system, introducing aromaticity and a carboxylic acid handle. |
| [3+2] Cycloaddition | Azomethine ylides generated in situ from isatin and an amino acid. mdpi.comnih.gov | Dispiro[oxindole-pyrrolidine-dispiro[5.2.5.2]hexadecane] systems. | Creation of a new spirocyclic system containing a pyrrolidine (B122466) ring fused to an oxindole. |
Photochemical and Electrochemical Reactivity of the this compound Core
Photochemical Reactivity
Upon absorption of UV light, the carbonyl group of this compound is expected to be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.orgrsc.org The subsequent photochemical reactions are likely to proceed via Norrish Type I and Norrish Type II pathways. nih.govchem-station.com
Norrish Type I Reaction: This pathway involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a biradical intermediate. For this compound, this would lead to the opening of one of the six-membered rings adjacent to the carbonyl group. The resulting biradical can then undergo several secondary reactions, including:
Decarbonylation to yield a spiroalkane and carbon monoxide.
Intramolecular hydrogen abstraction to form an unsaturated aldehyde.
Recombination to regenerate the starting ketone.
Norrish Type II Reaction: This reaction requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. In the case of this compound, γ-hydrogens are available on the adjacent cyclohexyl ring. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical. This intermediate can then undergo:
Cleavage (β-scission) to form a smaller ketone and an alkene.
Intramolecular cyclization (Yang cyclization) to form a cyclobutanol (B46151) derivative, resulting in a new fused ring system.
The following table summarizes the predicted photochemical products of this compound.
| Photochemical Pathway | Intermediate | Predicted Product(s) | Structural Features |
| Norrish Type I | Acyl-alkyl biradical | Spiro[5.5]undecane and a cyclohexyl radical (after decarbonylation), or an unsaturated aldehyde. | Ring-opened products. |
| Norrish Type II | 1,4-Biradical | A smaller ketone and cyclohexene, or a tricyclic cyclobutanol derivative. | Fused cyclobutanol ring or fragmentation products. |
Electrochemical Reactivity
The electrochemical reactivity of this compound is expected to center on the reduction of the carbonyl group. The precise reduction potential will be influenced by the steric environment of the ketone and the nature of the electrode material and solvent system used. rsc.orgnih.govacs.org
The one-electron reduction of the ketone would lead to the formation of a ketyl radical anion. This intermediate can then undergo further reduction to a dianion, which upon protonation would yield the corresponding alcohol, Dispiro[5.2.5.2]hexadecan-1-ol. Alternatively, the ketyl radical can dimerize to form a pinacol, a 1,2-diol. The outcome of the electrochemical reduction can often be controlled by the reaction conditions, such as the proton availability in the medium.
It is important to emphasize that the reactivity described in this section is based on established principles of organic photochemistry and electrochemistry and represents predicted behavior for this compound. Experimental verification is necessary to confirm these pathways and to explore the full potential of this compound in photochemical and electrochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
